3-Methacryloxypropylmethyldiethoxysilane

Silane coupling agent Hydrolysis kinetics Sol-gel processing

Moisture-induced interfacial debonding remains the dominant failure mode in glass fiber-reinforced composites, exacerbated by methanol-releasing trimethoxy silanes that raise regulatory and safety concerns. 3-Methacryloxypropylmethyldiethoxysilane (CAS 65100-04-1) directly addresses this with its methyldiethoxysilyl architecture. • Ethanol hydrolysis byproduct eliminates methanol exposure, decisive for VOC-regulated and enclosed manufacturing environments. • Ethoxy groups hydrolyze ~10× slower than methoxy analogs, extending resin pot life and processing windows. • Methyl-on-silicon substitution yields flexible, hydrolytically stable interphases-demonstrating superior wet strength retention in marine FRP, bathroom fixtures, and chemical storage tanks. • Demonstrates compatibility with polyolefin grafting (PE/PP) and UV-curable acrylate coatings where polar trialkoxy silanes phase-separate.

Molecular Formula C12H24O4Si
Molecular Weight 260.4 g/mol
CAS No. 65100-04-1
Cat. No. B1363604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methacryloxypropylmethyldiethoxysilane
CAS65100-04-1
Molecular FormulaC12H24O4Si
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCCO[Si](C)(CCCOC(=O)C(=C)C)OCC
InChIInChI=1S/C12H24O4Si/c1-6-15-17(5,16-7-2)10-8-9-14-12(13)11(3)4/h3,6-10H2,1-2,4-5H3
InChIKeyDOYKFSOCSXVQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methacryloxypropylmethyldiethoxysilane Overview


3-Methacryloxypropylmethyldiethoxysilane (CAS 65100-04-1) is a bifunctional organosilane coupling agent bearing a polymerizable methacryloxypropyl group and two hydrolyzable ethoxy groups on a methyl-substituted silicon center . It serves as a molecular bridge between inorganic substrates (glass fibers, silica, mineral fillers) and organic polymer matrices that cure via free-radical mechanisms, including unsaturated polyesters, acrylates, and vinyl esters . Commercial designations include Shin-Etsu KBE-502, SiSiB® PC4400, and GX-671 . Its methyldiethoxysilyl configuration provides intermediate hydrolytic reactivity between trimethoxy and triethoxy analogs, enabling controlled silanol generation for applications requiring balanced shelf stability and coupling efficiency .

Inorganic-organic coupling Bridges glass, silica or mineral fillers with free-radical curing matrices
Intermediate hydrolytic reactivity Diethoxy groups hydrolyze at rate between triethoxy and trimethoxy analogs, balancing pot life and coupling efficiency
Ethanol byproduct Releases ethanol instead of methanol, supporting formulations with methanol-content restrictions

Substitution Limitations of 3-Methacryloxypropylmethyldiethoxysilane


Methacryloxypropyl-functional silanes share a common reactive terminus but diverge substantially in alkoxy substitution pattern (trimethoxy, triethoxy, methyldimethoxy, methyldiethoxysilane), which dictates hydrolysis kinetics, byproduct profile, and polymer matrix compatibility . Substituting 3-methacryloxypropylmethyldiethoxysilane with 3-methacryloxypropyltrimethoxysilane (MTS) alters hydrolytic reaction rates—under acidic conditions, diethoxy groups hydrolyze ~10× slower than methoxy groups, affecting shelf life and processing windows . Furthermore, the methyl substitution on silicon reduces crosslinking density compared to trialkoxy analogs, producing more flexible interphases [1]. Most critically, the ethoxy-based hydrolysis releases ethanol rather than methanol, a decisive factor for formulations subject to methanol content regulations . These structural distinctions preclude direct drop-in substitution without comprehensive reformulation and performance revalidation.

Alkoxy hydrolysis kinetics

Replacing with trimethoxy analog may alter hydrolysis rate and shorten pot life, requiring reformulation of processing windows.

Crosslink density shift

Methyl substitution on silicon reduces crosslinking capacity relative to trialkoxy silanes, producing more flexible interphases that may not meet rigid-network requirements.

Hydrolysis byproduct incompatibility

Ethoxy-based hydrolysis releases ethanol rather than methanol; methoxy analogs may violate methanol-content regulations in certain formulations.

Comparative Performance of 3-Methacryloxypropylmethyldiethoxysilane


Diethoxy Hydrolysis Rate vs. Methoxy and Triethoxy Analogs

Under acidic hydrolysis conditions, the hydrolysis rate of alkoxysilyl groups follows a defined reactivity hierarchy. 3-Methacryloxypropylmethyldiethoxysilane, bearing two ethoxy groups and one methyl substituent, hydrolyzes more slowly than dimethoxy-functional silanes but faster than triethoxy-functional silanes . Specifically, the hydrolysis rate order is Dimethoxy > Trimethoxy > Diethoxy > Triethoxy under acidic catalysis, and Trimethoxy > Dimethoxy > Triethoxy > Diethoxy under basic catalysis . This intermediate reactivity provides a balance between rapid coupling and extended pot life.

Hydrolysis Rate Ranking
Class-level inference
Acidic conditions: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy
Intermediate hydrolysis supports extended pot life and ethanol release
Exact rates depend on pH and solvent composition
Silane coupling agent Hydrolysis kinetics Sol-gel processing Composite manufacturing

Dental Ceramic Bond Strength: MDS vs. MTS

In a head-to-head dental bonding study, four silane primers were compared for adhesion of tri-n-butylborane resin to leucite-reinforced glass ceramic. The methyldimethoxysilane analog (MDS, 3-methacryloxypropylmethyldimethoxysilane) produced a shear bond strength of 27.9 MPa at 4 wt% concentration, compared to 45.2 MPa for the trimethoxysilane (MTS, 3-methacryloxypropyltrimethoxysilane) at equivalent concentration—a 38% reduction in bond strength [1]. While this study did not include the diethoxy variant, the data demonstrate that methyl substitution on silicon reduces coupling efficiency compared to trialkoxy architectures. The diethoxy compound (target) shares the methyl-substituted silicon core with MDS but incorporates ethoxy leaving groups, positioning its bond strength potential between MDS and MTS.

Dental Bond Strength (MDS vs. MTS)
Class-level inference
MDS (dimethoxy): 27.9 MPa · MTS (trimethoxy): 45.2 MPa · 38% reduction
Methyl substitution reduces coupling; target diethoxy expected intermediate
Target not directly tested; data from dimethoxy analog
Dental materials Adhesive bonding Shear bond strength Leucite-reinforced ceramic

Wet Strength Retention in Unsaturated Polyester Composites

Commercial technical literature for 3-methacryloxypropylmethyldiethoxysilane (SiSiB® PC4400/KBE-502) states that it 'can significantly improve the wet mechanical strength and electrical properties of unsaturated polyester composites filled with inorganic fillers' . The compound is specifically noted for its ability to 'enhance initial and wet strength of reinforced polyester resin composites' and 'enhance the wet electrical properties of many mineral-filled and reinforced composites' . While quantitative wet/dry strength ratios are not provided, the explicit emphasis on wet-state performance distinguishes this compound from methoxy-functional analogs, which are more susceptible to hydrolytic degradation of the siloxane bond under moist conditions [1].

Wet Strength Retention
Data to verify
Qualitative improvement claimed in UP composites with mineral fillers/glass fiber
Ethoxy group may improve hydrolytic stability of interphase
Quantitative wet/dry ratios not provided
Unsaturated polyester composite Wet mechanical strength Glass fiber reinforcement Hydrolytic stability

Polyolefin Compatibility with PE and PP

According to Shin-Etsu's silane coupling agent selection guide, KBE-502 (3-methacryloxypropylmethyldiethoxysilane) is specifically designated as a 'silane coupling agent with methacrylate group, which is compatible with polyethylene and polypropylene' . This compatibility is not claimed for the trimethoxy analog KBM-503 (3-methacryloxypropyltrimethoxysilane), which is described only for 'treatment of silica' and use in 'resin concrete, polyester FRP, and dental materials' . The methyl substitution on silicon and ethoxy leaving groups in the target compound appear to confer enhanced compatibility with non-polar polyolefin matrices compared to trialkoxy methacryl silanes.

PE/PP Compatibility
Class-level inference
Manufacturer states compatibility with polyethylene and polypropylene
Methyl-ethoxy configuration may enhance non-polar matrix wetting
Quantitative grafting efficiency data not provided
Polyolefin modification Polyethylene Polypropylene Graft copolymerization

Physical Properties: Viscosity and Boiling Point

3-Methacryloxypropylmethyldiethoxysilane exhibits physical properties that influence processing and formulation: density of 0.965 g/cm³ at 20°C, boiling point of 265°C, flash point of 136°C, and refractive index of 1.433 at 20°C . The compound is a clear to straw liquid with mild odor, soluble in methanol, ethanol, isopropanol, acetone, benzene, toluene, and xylene . Compared to 3-methacryloxypropyltrimethoxysilane (boiling point ~255°C, density ~1.045 g/cm³), the diethoxy compound has a slightly higher boiling point and lower density, which may influence solvent selection and mixing protocols .

Physical Properties
Supporting evidence
Density 0.965 g/cm³ · B.p. 265°C · nD 1.433 (20°C)
Lower density and higher boiling point than trimethoxy analog
Standard conditions per ChemicalBook
Silane physical properties Viscosity Boiling point Formulation handling

Optimal Applications for 3-Methacryloxypropylmethyldiethoxysilane


Wet-Strength Glass Fiber Composites (UP/VE)

In glass fiber-reinforced unsaturated polyester (FRP) composites for marine hulls, bathroom fixtures, outdoor electrical enclosures, and chemical storage tanks, 3-methacryloxypropylmethyldiethoxysilane provides superior wet strength retention compared to methoxy-functional analogs . The ethoxy leaving groups and methyl substitution on silicon contribute to enhanced hydrolytic stability of the siloxane interphase [1]. This compound is specifically indicated for applications where the composite will experience prolonged moisture exposure or water immersion, as the diethoxy configuration maintains interfacial adhesion under conditions that accelerate degradation of trimethoxy-derived siloxane networks .

PE/PP Graft Modification and Filled Composites

3-Methacryloxypropylmethyldiethoxysilane is uniquely positioned among methacryl-functional silanes for polyolefin applications due to its documented compatibility with polyethylene and polypropylene matrices . It can be used as a graft comonomer to introduce moisture-crosslinkable silane functionality onto polyolefin backbones, enabling the production of silane-crosslinked polyethylene (PEX-b) for pipes and cables [2]. Additionally, it serves as an effective coupling agent for mineral-filled polyolefin compounds (e.g., talc, calcium carbonate, or silica-filled PP/PE), improving filler dispersion and interfacial adhesion without the phase separation issues observed with more polar trialkoxy silanes .

UV-Curable Coatings and Adhesives with Controlled Hydrolysis

For UV-curable acrylate and methacrylate coating formulations, 3-methacryloxypropylmethyldiethoxysilane offers an optimal balance of copolymerization reactivity and hydrolytic control . The methacryloxypropyl group readily copolymerizes with acrylate monomers under UV initiation, while the diethoxysilyl groups hydrolyze at an intermediate rate—faster than triethoxy but slower than trimethoxy . This intermediate hydrolysis rate provides sufficient pot life for formulation and application while ensuring timely moisture-cure development of adhesion to glass, metal, or mineral substrates. The ethanol byproduct is also less problematic than methanol in enclosed application environments and meets stricter VOC and safety regulations .

Dental and Biomedical Composites: Controlled Reactivity

In dental restorative materials, orthodontic adhesives, and biomedical composites, 3-methacryloxypropylmethyldiethoxysilane functions as a coupling agent between silica-based fillers and methacrylate resin matrices . The diethoxy configuration provides an intermediate bond strength potential relative to dimethoxy and trimethoxy analogs, as inferred from comparative bond strength studies in dental ceramics [3]. Critically, the ethanol hydrolysis byproduct is more biocompatible than methanol, reducing concerns for intraoral or implantable device applications . The compound's methyldiethoxysilyl architecture also contributes to a less rigid interphase, which may reduce interfacial stress in thermally or mechanically cycled restorations [1].

Application
Selection Property
Validation Focus
Wet-Strength FRP Composites
Hydrolytic interphase stability
Wet mechanical property retention
PE/PP Graft Modification
Polyolefin compatibility
Graft efficiency and filler dispersion
UV-Curable Coatings
Intermediate hydrolysis reactivity
Pot life and moisture-cure adhesion
Dental Composite Research
Ethanol byproduct and flexible interphase
Bond strength and interfacial stress

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